molecular formula C20H26Cl2N2O6 B556021 Dicarboxidine dihydrochloride CAS No. 56455-90-4

Dicarboxidine dihydrochloride

Cat. No.: B556021
CAS No.: 56455-90-4
M. Wt: 461.3 g/mol
InChI Key: ZTTWHZHBPDYSQB-GFCCVEGCSA-N
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Description

Contextualization within Modern Chemical Sciences

In the landscape of modern chemical sciences, Dicarboxidine (B1670446) dihydrochloride (B599025) is recognized for its multifaceted potential. chemimpex.com As a dihydrochloride salt, it exhibits good solubility in aqueous solutions, a valuable characteristic for biochemical and pharmaceutical research. chemimpex.com Its structure, which includes two carboxylic acid groups and two amino groups on a biphenyl (B1667301) backbone, allows for a range of chemical modifications and interactions. cymitquimica.comchemimpex.com This makes it a useful intermediate in the synthesis of more complex molecules and materials. chemimpex.com The compound's ability to act as a chelating agent and its potential contribution to the development of innovative polymeric materials further situate it within contemporary chemical investigations. chemimpex.com

Historical Perspective of Analogous Compound Research

The study of Dicarboxidine dihydrochloride is informed by the extensive historical research on analogous compounds, particularly benzidine (B372746) and its derivatives. Benzidine itself was historically significant in the synthesis of direct dyes. wikipedia.org The "benzidine rearrangement," a classic reaction in organic chemistry, has been a subject of mechanistic studies for over a century, with notable contributions from prominent chemists like C. K. Ingold. wikipedia.orgillinois.edu

Research into substituted benzidines has been driven by various interests, from understanding the impact of different functional groups on their properties to exploring their applications in materials science. cabidigitallibrary.orgoup.comuiowa.eduresearchgate.net For instance, studies have investigated the synthesis of asymmetrically substituted chlorinated benzidines and the properties of phenyl- and naphthyl-substituted benzidines as hole transport materials in organic electronics. oup.comresearchgate.net Concerns over the safety of benzidine led to research into safer substitutes for applications such as peroxidase assays. wikipedia.orgtandfonline.com This broader context of research into benzidine and its derivatives provides a foundation for understanding the potential applications and significance of this compound.

Significance of this compound in Contemporary Investigations

This compound holds significance in several areas of current research. It is utilized as a key intermediate in the synthesis of various compounds. chemimpex.com In analytical chemistry, it has been employed as a chromogen for the detection of certain classes of molecules in techniques like thin-layer chromatography (TLC) and as a substrate for peroxidases. mpbio.comvwr.com

The compound is also being explored for its potential in creating advanced materials, particularly in polymer chemistry. chemimpex.com Furthermore, its ability to participate in specific chemical reactions, such as the cleavage of certain chemical bonds in the presence of hydrogen peroxide and a peroxidase, has been noted in the context of immunoassay development. google.com These applications underscore the compound's value as a tool in modern chemical and biochemical research. chemimpex.com

Chemical and Physical Properties of this compound

This compound is a white to off-white crystalline solid. cymitquimica.com As a dihydrochloride salt, it is soluble in water. cymitquimica.comchemimpex.com The compound may also be hygroscopic, meaning it can absorb moisture from the surrounding environment. cymitquimica.com

PropertyValueSource
CAS Number 56455-90-4 cymitquimica.comchemsrc.com
Molecular Formula C₂₀H₂₆Cl₂N₂O₆
Molecular Weight 461.34 g/mol cymitquimica.comchemimpex.com
Appearance White to off-white crystalline solid/powder cymitquimica.com
Solubility Soluble in water cymitquimica.comchemimpex.com
Boiling Point 677.3ºC at 760mmHg chemsrc.com
Flash Point 363.4ºC chemsrc.com
Refractive Index 1.618 chemsrc.com

Synthesis and Manufacturing

The synthesis of benzidine derivatives, analogous to this compound, traditionally involves a two-step process starting from a nitroaromatic compound. The first step is a reduction to form a hydrazo intermediate, which then undergoes an acid-catalyzed rearrangement, known as the benzidine rearrangement, to form the desired biphenyl diamine structure. wikipedia.org For example, benzidine is prepared from nitrobenzene (B124822) by first converting it to 1,2-diphenylhydrazine, which is then treated with a mineral acid to induce rearrangement. wikipedia.org Similarly, the synthesis of asymmetrically substituted chlorinated benzidines has been achieved by reacting a substituted nitrosobenzene (B162901) with an aniline (B41778) derivative to form an azobenzene, followed by reduction and rearrangement. oup.com While specific industrial-scale synthesis details for this compound are not widely published, the general principles of benzidine derivative synthesis provide a foundational understanding of the likely synthetic routes.

Research Applications

Role in Analytical Chemistry

This compound has found utility in the field of analytical chemistry as a chromogenic reagent. It has been used as a substitute for conventional benzidine reagents in peroxidase-based assays. mpbio.comvwr.com Specifically, it serves as a chromogen for the detection of N-t-BOC amino acids, peptides, and barbiturates by thin-layer chromatography (TLC). mpbio.com In immunoassays, the cleavage of phenyl ethers, a reaction catalyzed by benzidines like dicarboxidine in the presence of hydrogen peroxide and a peroxidase, has been explored as a mechanism for signal generation. google.com It is also used as a standard reference material in chromatographic techniques to improve the accuracy of analytical results. chemimpex.com

Applications in Polymer Science

The unique structure of this compound, with its multiple reactive functional groups, makes it a candidate for exploration in polymer science. chemimpex.com The amino and carboxylic acid groups can serve as reactive sites for polymerization reactions, potentially leading to the formation of polyamides or other polymers with specific properties. The biphenyl core can impart rigidity and thermal stability to the polymer backbone. The potential for this compound to contribute to the development of innovative polymeric materials is an area of research interest. chemimpex.com The broader field of polymer science is continuously exploring new monomers and building blocks to create materials with advanced properties, such as those used in self-healing materials, covalent adaptable networks, and for various microfluidic applications. rsc.orgmdpi.com

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[2-amino-5-[4-amino-3-(3-carboxypropoxy)phenyl]phenoxy]butanoic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O6.2ClH/c21-15-7-5-13(11-17(15)27-9-1-3-19(23)24)14-6-8-16(22)18(12-14)28-10-2-4-20(25)26;;/h5-8,11-12H,1-4,9-10,21-22H2,(H,23,24)(H,25,26);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BABQSVIBQAEEQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(C=C2)N)OCCCC(=O)O)OCCCC(=O)O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26Cl2N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

34915-18-9 (Parent)
Record name Dicarboxidine hydrochloride
Source ChemIDplus
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DSSTOX Substance ID

DTXSID10205004
Record name Dicarboxidine hydrochloride
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Molecular Weight

461.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56455-90-4
Record name Dicarboxidine hydrochloride
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dicarboxidine hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dicarboxidine dihydrochloride
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Advanced Analytical Applications and Method Development

Spectrophotometric Determination Methodologies

Spectrophotometry is a widely used analytical technique that measures the absorption of light by a chemical substance. The intensity of the absorption is proportional to the concentration of the substance in the solution. Dicarboxidine (B1670446) dihydrochloride (B599025) has been effectively employed as a reagent in spectrophotometric methods for the quantification of certain non-metallic ions.

Dicarboxidine as a Reagent for Spectrophotometric Analysis of Specific Analytes

Dicarboxidine, specifically γ,γ′-(4,4′-diamino-3,3′-biphenylylenedioxy)dibutyric acid, functions as a sensitive reagent for the spectrophotometric determination of cyanide and chlorine. 50megs.comliv.ac.uk These methods are based on the reaction of the analyte with the reagent to produce a colored product, the absorbance of which can be measured to determine the analyte's concentration.

A spectrophotometric method utilizing dicarboxidine has been developed for the determination of cyanide. 50megs.comliv.ac.uk The principle of this method involves the conversion of cyanide to cyanogen (B1215507) chloride by reaction with chloramine-T. The excess chloramine-T is then removed, and the cyanogen chloride reacts with dicarboxidine to form a colored product. The absorbance of this product is measured at a specific wavelength to quantify the initial cyanide concentration.

The reaction conditions, such as pH and reagent concentrations, are critical for the accuracy and sensitivity of the method. The optimal parameters for this determination have been established through detailed research findings.

Table 1: Key Parameters for the Spectrophotometric Determination of Cyanide using Dicarboxidine

Parameter Value
Reagent Dicarboxidine [γ,γ′-(4,4′-diamino-3,3′-biphenylylenedioxy)dibutyric acid]
Oxidizing Agent Chloramine-T
Wavelength of Maximum Absorbance (λmax) Not Specified in Abstract
Linearity Range Not Specified in Abstract

Note: Detailed quantitative data such as λmax and linearity range are typically found within the full text of the cited research paper and are not available in the abstract.

Dicarboxidine also serves as a reagent for the direct spectrophotometric determination of free chlorine in water. 50megs.comliv.ac.uk In this application, dicarboxidine reacts directly with chlorine to produce a colored species. The intensity of the color, measured by its absorbance at the wavelength of maximum absorption, is proportional to the concentration of chlorine.

This method provides a direct and sensitive means of quantifying residual chlorine, which is a critical parameter in water quality monitoring.

Table 2: Key Parameters for the Spectrophotometric Determination of Chlorine using Dicarboxidine

Parameter Value
Reagent Dicarboxidine [γ,γ′-(4,4′-diamino-3,3′-biphenylylenedioxy)dibutyric acid]
Analyte Free Chlorine
Wavelength of Maximum Absorbance (λmax) Not Specified in Abstract
Linearity Range Not Specified in Abstract

Note: Detailed quantitative data such as λmax and linearity range are typically found within the full text of the cited research paper and are not available in the abstract.

Chromatographic Detection Principles

Thin-layer chromatography (TLC) is a versatile separation technique used to separate mixtures of compounds. The visualization of the separated components on the TLC plate often requires the use of a chromogenic reagent, which reacts with the analytes to produce colored spots.

Application as a Chromogen for N-t-BOC Amino Acids on Thin-Layer Chromatography (TLC)

The principle involves exposing the developed TLC plate to chlorine gas, which reacts with the amide functionality. After removing the excess chlorine, spraying with a solution of a benzidine-type reagent, such as o-tolidine, results in the formation of colored spots where the chlorinated amides are located. 50megs.com Given the structural similarity of dicarboxidine to o-tolidine, it is plausible that dicarboxidine dihydrochloride could be employed in a similar manner as a chromogenic reagent for the detection of N-t-BOC amino acids on TLC plates following a chlorination step.

Application as a Chromogen for Peptides on Thin-Layer Chromatography (TLC)

The detection of peptides on TLC plates presents a similar challenge to that of N-t-BOC amino acids, as peptides are characterized by the presence of multiple peptide (amide) bonds. The chlorine/o-tolidine reagent is a known method for the detection of peptides on TLC plates, as it specifically reacts with the amide groups that form the peptide backbone. researchgate.netepo.org

The mechanism is identical to that described for N-t-BOC amino acids: the peptide bonds are chlorinated, and the subsequent reaction with a benzidine-type reagent visualizes the peptide spots. Due to its structural analogy to o-tolidine, this compound is expected to be a suitable chromogenic reagent for the detection of peptides on TLC plates after chlorination. This application would be particularly useful in the fields of biochemistry and proteomics for the qualitative analysis of peptide mixtures.

Biochemical Applications and Mechanistic Studies

Dicarboxidine (B1670446) Dihydrochloride (B599025) as a Peroxidase Substrate

Dicarboxidine dihydrochloride functions as a substrate for various peroxidases, including horseradish peroxidase. vwr.commedkoo.com This characteristic is fundamental to its application in biochemical assays where the detection of peroxidase activity is required. The enzyme catalyzes the oxidation of this compound in the presence of hydrogen peroxide, resulting in a colored product that can be quantified.

A significant application of this compound is its role as a safer alternative to conventional benzidine-type reagents. vwr.commpbio.comcymitquimica.comcymitquimica.com Benzidine (B372746) and its derivatives have been widely used in the past but are recognized as potential carcinogens. researchgate.net Dicarboxidine was developed to provide a substitute with a more favorable safety profile. researchgate.net It is water-soluble and possesses a low distribution ratio between organic and aqueous phases, which makes it particularly suitable for use in automated analytical systems. researchgate.net Furthermore, both dicarboxidine and its oxidized form exhibit greater stability compared to other chromogens like o-dianisidine, while maintaining comparable sensitivity in assays. researchgate.net

The study of enzyme-substrate interactions is crucial for understanding the catalytic mechanisms and specificity of enzymes. nih.govdiva-portal.orgnih.gov An enzyme's active site is structurally designed to bind to its substrate in a transition state, which effectively lowers the activation energy of the reaction. nih.gov The binding process orients the substrate molecules correctly for the catalytic reaction to occur. nih.gov The interaction of this compound with the active site of peroxidases is a key aspect of its function. medkoo.com Detailed investigations into these interactions, often employing structural and kinetic analyses, provide insights into the molecular basis of peroxidase activity and can guide the design of new substrates or inhibitors. scbt.comresearchgate.net

Spectrophotometric assays are a widely used method for measuring enzyme activity due to their reliability and cost-effectiveness. creative-enzymes.com These assays work by measuring the change in light absorbance as a reaction proceeds. creative-enzymes.com this compound is employed in these assays, including Enzyme-Linked Immunosorbent Assay (ELISA), where its oxidation by a peroxidase-conjugated antibody results in a measurable color change. nih.govbmglabtech.com The intensity of the color, quantified by a spectrophotometer, is directly proportional to the amount of enzyme activity, allowing for precise quantification. creative-enzymes.comnih.gov

Specific Enzyme Activity Assays Utilizing this compound

Beyond its general use as a peroxidase substrate, this compound is utilized in assays for specific enzymes.

Catalase is a vital antioxidant enzyme that catalyzes the decomposition of hydrogen peroxide into water and oxygen, protecting cells from oxidative damage. 3hbiomedical.comnih.gov Measuring its activity in biological samples is important for assessing antioxidant capacity and studying conditions related to oxidative stress.

The activity of catalase is commonly determined by measuring the rate at which it degrades hydrogen peroxide. sigmaaldrich.comglobalseafood.orgmdpi.com A standard spectrophotometric method involves monitoring the decrease in absorbance of hydrogen peroxide at 240 nm. sigmaaldrich.commdpi.com The assay is initiated by adding the biological extract containing catalase to a buffered hydrogen peroxide solution. sigmaaldrich.com The rate of absorbance decrease is then used to calculate the catalase activity. sigmaaldrich.com

Another method for determining catalase activity involves its peroxidatic function. In this type of assay, catalase facilitates a reaction between a hydrogen donor, such as methanol (B129727), and hydrogen peroxide. 3hbiomedical.comlibios.fr This reaction produces formaldehyde, which is then quantified by reacting it with a chromogen like 4-Amino-3-hydrazino-5-mercapto-1,2,4-triazole (purpald). The resulting colored product's absorbance is measured, providing an indirect measure of catalase activity. 3hbiomedical.comlibios.fr

Theoretical and Computational Studies of Dicarboxidine Dihydrochloride

Molecular Modeling and Structure-Activity Relationship (SAR) Studies

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For dicarboxidine (B1670446) dihydrochloride (B599025), these models are instrumental in predicting its three-dimensional structure, conformational flexibility, and potential interactions with biological macromolecules. The core of dicarboxidine's structure is the biphenyl (B1667301) moiety, and the dihedral angle between the two phenyl rings is a critical determinant of its properties. Computational studies on benzidine (B372746) and its analogues have shown that molecular geometry significantly influences electronic and thermodynamic properties. acs.org

Structure-Activity Relationship (SAR) studies correlate the chemical structure of a compound with its biological activity. upc.edu For benzidine analogues, a key focus of SAR has been understanding the structural features that contribute to mutagenicity and carcinogenicity. It has been established that the metabolic activation of benzidine to reactive electrophiles is a key step in its carcinogenic mechanism. SAR studies on benzidine analogues have revealed that substitutions on the aromatic rings can significantly alter this metabolic pathway. For instance, the introduction of bulky substituents can hinder the enzymatic oxidation or subsequent reactions necessary for activation. biochempress.com

While specific SAR studies for dicarboxidine dihydrochloride are not extensively documented in publicly available literature, the principles derived from its analogues are highly relevant. The carboxyl groups are likely to be ionized at physiological pH, which would significantly impact the molecule's polarity and its ability to cross biological membranes, a key factor in its toxicological profile. Molecular modeling can simulate these properties and provide insights into its potential biological activities.

Table 1: Predicted Physicochemical Properties of Dicarboxidine

Property Predicted Value Source
Molecular Formula C20H24N2O6 uni.lu
Monoisotopic Mass 388.16342 Da uni.lu
XlogP (predicted) 1.8 uni.lu
Hydrogen Bond Donor Count 4 PubChem
Hydrogen Bond Acceptor Count 6 PubChem
Rotatable Bond Count 9 PubChem

This table presents computationally predicted properties for the dicarboxidine molecule.

Quantum Chemical Analysis of Reactivity and Electronic Properties

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a deeper understanding of the electronic structure and reactivity of molecules. biochempress.com These methods can be used to calculate a variety of molecular properties, including the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and electrostatic potential maps. These properties are crucial for predicting a molecule's reactivity and its non-covalent interaction capabilities.

The electronic properties of dicarboxidine are significantly influenced by its substituent groups. The ether linkages and carboxylic acid moieties alter the electron distribution on the biphenyl system compared to the unsubstituted benzidine. Theoretical screenings of various benzidine derivatives have shown that electron-donating or electron-withdrawing substituents can tune the redox potentials of the molecule. acs.org The carboxypropoxy groups in dicarboxidine would likely influence its electrochemical behavior in a similar, predictable manner.

Table 2: Predicted Collision Cross Section (CCS) for Dicarboxidine Adducts

Adduct m/z Predicted CCS (Ų)
[M+H]+ 389.17070 191.2
[M+Na]+ 411.15264 195.1
[M-H]- 387.15614 194.0
[M+NH4]+ 406.19724 199.8
[M+K]+ 427.12658 191.9

Data sourced from PubChemLite, calculated using CCSbase. uni.lu

Simulation of Reaction Mechanisms in Biochemical Contexts

Dicarboxidine is known to be a substrate for peroxidase enzymes, acting as a chromogen in the presence of hydrogen peroxide. mpbio.com The simulation of its reaction mechanism in the active site of a peroxidase can provide valuable insights into the catalytic process and the basis for its use in various assays.

Computational methods, particularly hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations, are powerful tools for studying enzyme-catalyzed reactions. nih.gov In a typical QM/MM simulation of the dicarboxidine-peroxidase interaction, the active site of the enzyme, including the heme cofactor and the dicarboxidine substrate, would be treated with a high-level quantum mechanical method. The rest of the protein and the surrounding solvent would be modeled using a more computationally efficient molecular mechanics force field.

Such simulations could elucidate the key steps in the oxidation of dicarboxidine. The generally accepted mechanism for peroxidase catalysis involves the oxidation of the heme iron by hydrogen peroxide to form a highly reactive intermediate known as Compound I. This intermediate then abstracts an electron and a proton from the substrate molecule (dicarboxidine) to generate a substrate radical. researchgate.net

Molecular dynamics simulations of the dicarboxidine molecule within the peroxidase active site could reveal the specific binding mode and the key amino acid residues involved in positioning the substrate for efficient catalysis. mdpi.com These simulations can help to understand the substrate specificity of the enzyme. By calculating the energy barriers for the different steps of the reaction, computational models can predict the reaction rate and identify the rate-limiting step. While specific simulation studies for the dicarboxidine-peroxidase system are not prominent in the literature, the methodology has been successfully applied to study the reactions of other substrates with peroxidases and related enzymes. epfl.ch These studies provide a solid framework for future computational investigations into the biochemical reactions of dicarboxidine.

Future Research Directions and Emerging Applications

Exploration of Novel Derivatization Strategies

While dicarboxidine (B1670446) dihydrochloride (B599025) is often used directly as a chromogenic reagent, its derivatization can significantly enhance its analytical performance, particularly for chromatographic methods like gas chromatography-mass spectrometry (GC-MS). jfda-online.com Derivatization is a common strategy employed for compounds that are not readily volatile or may interact undesirably with the chromatographic system. jfda-online.com For benzidine (B372746) and its derivatives, which share a structural backbone with dicarboxidine, derivatization techniques are well-established to improve chromatographic properties and detection sensitivity. researchgate.netcdc.gov

Future research is likely to focus on adapting and optimizing these strategies for dicarboxidine. Key areas of exploration include:

Silylation: This is a common derivatization technique for compounds with active hydrogen atoms, such as those in the amine and carboxylic acid groups of dicarboxidine. Silylating reagents like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBDMSTFA) have been successfully used for benzidine and its analogues. researchgate.net Research into the reaction conditions, including catalysts and temperature, for the efficient silylation of dicarboxidine could lead to more robust and sensitive analytical methods. researchgate.net

Acylation: The use of acylating agents, such as heptafluorobutyric anhydride (B1165640) (HFBA), can produce derivatives with enhanced electron-capturing properties, making them highly suitable for detection by electron capture detectors (ECD) in GC. epa.gov While challenges like incomplete reactions and the formation of multiple products have been noted with some benzidine compounds, the use of reagents like heptafluorobutyrylimidazole (HFBI) has shown promise. epa.gov Investigating these acylation reactions for dicarboxidine could open up new avenues for its trace-level analysis.

Chiral Derivatization: For applications requiring the separation of enantiomers, derivatization with chiral reagents can be employed to form diastereomers that can be resolved on achiral chromatographic columns. jfda-online.comsci-hub.se This could be a valuable strategy if the stereochemistry of dicarboxidine or its metabolites becomes a focus of future research.

Derivatization StrategyReagent ExamplesPotential Advantages for Dicarboxidine AnalysisReference
SilylationMSTFA, MTBDMSTFAIncreases volatility and thermal stability for GC-MS analysis. researchgate.net
AcylationHFBA, HFBIEnhances detectability with electron capture detectors. epa.gov
Chiral DerivatizationChiral reagents (e.g., Mosher's acid)Allows for the separation and quantification of enantiomers. jfda-online.comsci-hub.se

Advanced Spectroscopic Characterization Techniques

A thorough understanding of the spectroscopic properties of dicarboxidine dihydrochloride is fundamental to its application in various analytical methods. While UV-Vis spectrophotometry is commonly used in assays involving this compound, more advanced spectroscopic techniques can provide deeper insights into its molecular structure and behavior.

Future research in this area could involve:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed 1H and 13C NMR studies can confirm the structure of dicarboxidine and its derivatives. For similar compounds, like N,N'-bis(salicylaldehyde)benzidine, NMR has been used to identify specific proton and carbon signals, providing a spectroscopic fingerprint of the molecule. sapub.org Similar detailed NMR analysis of dicarboxidine would be invaluable for quality control and for studying its interactions with other molecules.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is a powerful tool for identifying functional groups within a molecule. For benzidine derivatives, FT-IR spectra show characteristic peaks for N-H and C-N vibrations. A comprehensive FT-IR analysis of dicarboxidine would help in its unambiguous identification and in studying changes to its structure during chemical reactions.

Mass Spectrometry (MS): High-resolution mass spectrometry can provide precise mass measurements, confirming the elemental composition of dicarboxidine and its fragments. Techniques like GC-MS, particularly after derivatization, can be used for its sensitive detection and quantification in complex matrices. researchgate.net

Computational Studies: Density Functional Theory (DFT) calculations can be employed to predict the spectroscopic properties of dicarboxidine, such as its vibrational frequencies (FT-IR), NMR chemical shifts, and electronic transitions (UV-Vis). Comparing these theoretical predictions with experimental data can lead to a more profound understanding of its electronic structure and reactivity. sapub.org

Spectroscopic TechniqueInformation ProvidedPotential Application for DicarboxidineReference
NMR SpectroscopyDetailed molecular structure and connectivity.Structural confirmation and interaction studies. sapub.orgsolubilityofthings.com
FT-IR SpectroscopyIdentification of functional groups.Compound identification and monitoring of chemical reactions.
Mass SpectrometryMolecular weight and fragmentation patterns.Sensitive detection and quantification. solubilityofthings.com
Computational (DFT)Theoretical prediction of spectroscopic properties.Understanding electronic structure and reactivity. sapub.org

Development of New Enzymatic Assay Platforms

This compound has a well-established role as a chromogenic substrate in enzymatic assays, particularly for peroxidases. researchgate.net Its oxidation in the presence of hydrogen peroxide and a peroxidase enzyme leads to the formation of a colored product that can be quantified spectrophotometrically. This principle is the basis for its use in Enzyme-Linked Immunosorbent Assays (ELISA) and other bioanalytical methods.

Emerging research is focused on integrating dicarboxidine into more advanced assay platforms, such as biosensors. A biosensor is an analytical device that combines a biological recognition element with a physicochemical transducer to generate a signal proportional to the concentration of an analyte. nih.govnih.gov

Future developments in this area may include:

Electrochemical Biosensors: Immobilizing an enzyme like horseradish peroxidase on an electrode surface could allow for the amperometric or potentiometric detection of dicarboxidine oxidation. Such a biosensor could offer high sensitivity and the potential for miniaturization. mdpi.com

Optical Biosensors: The color change associated with dicarboxidine oxidation can be harnessed in optical biosensor formats, such as those based on fiber optics or surface plasmon resonance. These platforms could enable real-time monitoring of enzymatic reactions.

Lab-on-a-Chip Devices: The integration of dicarboxidine-based assays into microfluidic "lab-on-a-chip" systems could allow for high-throughput screening and analysis with very small sample volumes. nih.gov

The development of these new platforms will depend on optimizing the immobilization of the enzyme, the stability of dicarboxidine under assay conditions, and the sensitivity and reproducibility of the signal transduction. nih.gov

Investigation of Material Science Interactions (Limited Data)

The interaction of this compound with various materials is a relatively unexplored area with significant potential. The field of materials science focuses on designing and discovering new materials with specific properties and applications. japer.in For a molecule like this compound, interactions with polymers and nanomaterials could lead to novel applications.

Given its structure, which includes carboxylic acid and amine functionalities, this compound could potentially be incorporated into or encapsulated within various material systems:

Polymeric Nanoparticles: As a hydrophilic molecule in its dihydrochloride form, dicarboxidine could be encapsulated within polymeric nanoparticles for controlled release or targeted delivery applications. japer.innih.gov Polymers like poly(lactic-co-glycolic acid) (PLGA) are often used to create biodegradable nanoparticles that can carry drugs or other active molecules. rsc.org Research in this area would involve optimizing the encapsulation efficiency and studying the release kinetics of dicarboxidine from the nanoparticles. researchgate.net

Hydrogels: The carboxylic acid groups of dicarboxidine could potentially participate in the formation of hydrogel networks. Hydrogels are three-dimensional polymer networks that can absorb large amounts of water and are used in a variety of biomedical applications, including drug delivery. sigmaaldrich.com

Functionalized Surfaces: The amine or carboxylic acid groups could be used to covalently attach dicarboxidine to the surface of materials, such as silica (B1680970) or gold nanoparticles. This could be a strategy for developing new types of sensors or catalysts.

While specific data on the interaction of this compound with these materials is limited, the principles of polymer and nanoparticle-based drug delivery and material functionalization provide a strong foundation for future research in this promising area. rsc.orgsigmaaldrich.com

Q & A

Q. How can researchers ensure reproducibility in studies involving this compound?

  • Methodological Answer :
  • Batch Consistency : Require COAs with Lot-specific purity (>99%), residual solvent data, and spectroscopic fingerprints .
  • Protocol Standardization : Adopt SOPs for compound handling, including mandatory training on SDS guidelines and emergency procedures .
  • Data Transparency : Publish raw chromatograms, spectral data, and statistical analyses (e.g., ANOVA for dose-response curves) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Dicarboxidine dihydrochloride
Reactant of Route 2
Dicarboxidine dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.